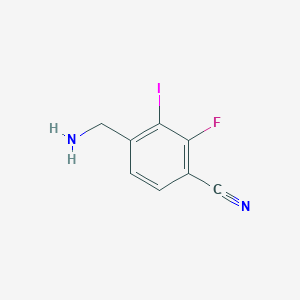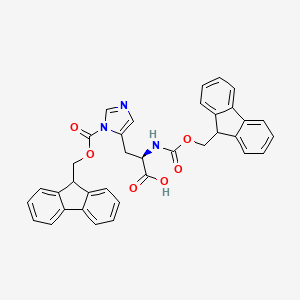
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is a synthetic derivative of the amino acid histidine. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine typically involves the protection of the amino and carboxyl groups of histidine. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is commonly used for this purpose. The process generally includes:
Protection of the amino group: The amino group of histidine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the carboxyl group: The carboxyl group is protected using a suitable reagent like benzyl chloroformate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine can undergo various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using piperidine.
Coupling reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
The major products of these reactions are peptides with specific sequences, where this compound serves as a building block.
Scientific Research Applications
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is widely used in:
Chemistry: As a protected amino acid in solid-phase peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The deprotection step then removes the Fmoc group, allowing the amino group to participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-lysine: Used for introducing lysine residues in peptides.
Uniqueness
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is unique due to its specific protective groups and the presence of the histidine side chain, which can participate in various interactions and reactions, making it valuable in the synthesis of complex peptides.
Properties
Molecular Formula |
C36H29N3O6 |
|---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-37-21-39(22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1 |
InChI Key |
VJBXUGYYLYMVLF-MGBGTMOVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


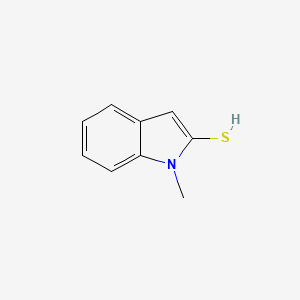

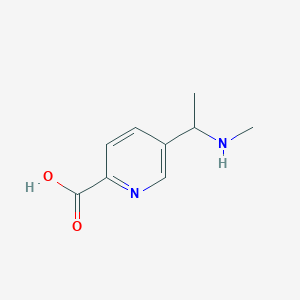

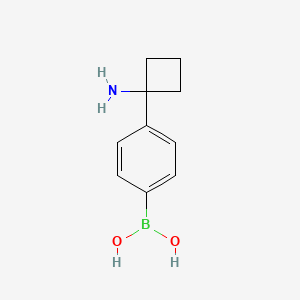
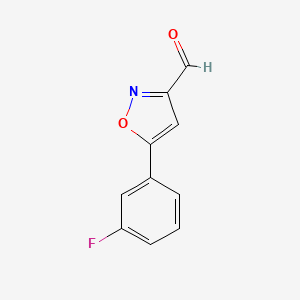
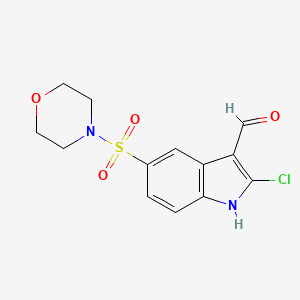
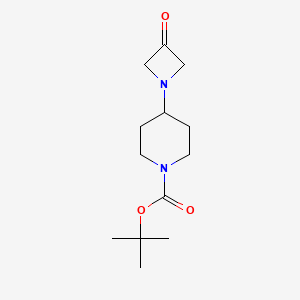
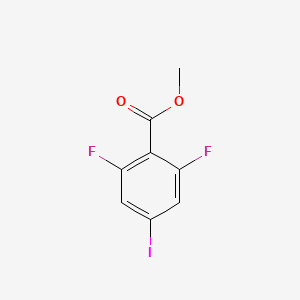
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
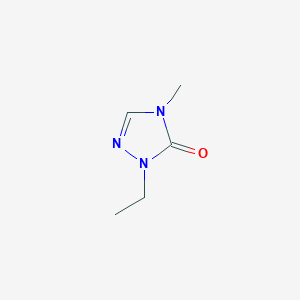
![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
